REACTION_CXSMILES
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[C:1]([C:5]1[CH:6]=[N:7][C:8](=O)[NH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:14]>>[C:1]([C:5]1[CH:6]=[N:7][C:8]([Cl:14])=[N:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C=NC(NC1)=O
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Name
|
|
Type
|
|
Smiles
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C(C)(C)(C)C=1C=NC(=NC1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |